1-(4-Iodobenzyl)-4-methoxypiperidine

Dopamine Transporter Structure-Activity Relationship Piperidine Radioligands

Procure this unique iodinated 4-methoxypiperidine scaffold to advance your sigma-1/DAT ligand program. The para-iodine enables radiolabeling (I-123/I-125) for SPECT/PET imaging, while the methoxy group modulates lipophilicity and metabolism. Use as a key control in halogen-scanning libraries to probe halogen-bonding and deiodination stability, directly addressing gaps in comparative pharmacological data.

Molecular Formula C13H18INO
Molecular Weight 331.19 g/mol
Cat. No. B8395248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodobenzyl)-4-methoxypiperidine
Molecular FormulaC13H18INO
Molecular Weight331.19 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)CC2=CC=C(C=C2)I
InChIInChI=1S/C13H18INO/c1-16-13-6-8-15(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13H,6-10H2,1H3
InChIKeyCNYZYRGMXIABFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodobenzyl)-4-methoxypiperidine for Chemical Procurement: Key Characteristics and Comparator Context


1-(4-Iodobenzyl)-4-methoxypiperidine (C13H18INO) is a synthetic N-substituted piperidine derivative, distinguishable by the para-iodine on its benzyl group and a methoxy group at the 4-position of the piperidine ring. This scaffold is foundational to several bioactive molecule classes, including ligands for sigma-1 receptors and monoamine transporters, where iodinated benzyl-piperidines serve as key intermediates or radiotracer precursors [1]. The compound is structurally positioned as a non-fluorinated, iodine-bearing analog within a family where halogen type and substitution pattern critically modulate target affinity and physicochemical properties [2]. However, quantitative comparative pharmacological or physicochemical data specifically isolating this compound against its closest analogs remain extremely limited in the public literature.

Procurement Risks of 1-(4-Iodobenzyl)-4-methoxypiperidine: Why In-Class Analogs Are Not Interchangeable


The combination of a 4-methoxypiperidine core and a 4-iodobenzyl substituent creates a specific steric and electronic environment that is not mimicked by other halogenated or de-halogenated analogs. In closely related piperidine scaffolds targeting the dopamine transporter (DAT) and sigma-1 receptors, substituting iodine for fluorine or chlorine has been shown to drastically alter in vitro binding affinity (by over an order of magnitude) and in vivo biodistribution [1][2]. The methoxy group further influences lipophilicity and hydrogen-bonding potential, making simple replacement with compounds like 1-(4-fluorobenzyl)-4-methoxypiperidine or 1-benzyl-4-methoxypiperidine scientifically unsound without direct comparative binding or functional assay data. Information below directly quantifies the existing evidence gap.

Quantitative Evidence Table for 1-(4-Iodobenzyl)-4-methoxypiperidine: Differentiation from Closest Analogs


Class-Level Inference on Halogen-Dependent DAT Binding Affinity

In a piperidine-based DAT ligand series, the 4-iodobenzyl substituent is critical for achieving nanomolar affinity. While no data exists for the 4-methoxy analog, the structurally related compound [123I]-FMIP (which incorporates the 1-(4-iodobenzyl)piperidine motif) demonstrates a Ki of 6.5 nM for the human DAT [1]. In contrast, the corresponding 4-fluorobenzyl analog in the same chemotype exhibited significantly reduced affinity (Ki > 100 nM), underscoring the non-fungible role of the iodine atom [2]. This provides a class-level inference that the iodine substitution on the benzyl group of 1-(4-iodobenzyl)-4-methoxypiperidine is a primary driver of target engagement.

Dopamine Transporter Structure-Activity Relationship Piperidine Radioligands

Physicochemical Property Comparison: Iodo vs. Other Halo-Benzyl Piperidines

The presence of a heavy, polarizable iodine atom significantly increases the molecular weight and lipophilicity compared to lighter halogen analogs. Computed properties (PubChem/XLogP3) show that 1-(4-iodobenzyl)piperidine (the des-methoxy analog) has an XLogP3 of 3.3 [1]. For 1-(4-iodobenzyl)-4-methoxypiperidine, the calculated logP is predicted to be higher due to the added methoxy group, placing it in an optimal CNS drug-like space (logP 2-5). In contrast, the direct comparator 1-(4-chlorobenzyl)-4-methoxypiperidine has a predicted XLogP3 of approximately 2.9, and the 4-fluorobenzyl analog is lower still (~2.6). This enhanced lipophilicity can translate into superior blood-brain barrier penetration, a critical factor for CNS probe selection [2].

Lipophilicity Radiolabeling Physicochemical Properties

Strategic Value for Isotopic Radiolabeling: The 4-Iodo Advantage

The para-iodine atom on the benzyl group provides a direct site for isotopic exchange with radioactive iodine isotopes (I-123, I-125, I-131), enabling the creation of SPECT or autoradiographic probes without a protracted cold precursor synthesis [1]. This is a process-specific advantage over the chloro- or fluoro-analogs, which cannot be directly radiolabeled via simple isotopic exchange. In the development of [123I]-FMIP, the 1-(4-iodobenzyl) precursor was used directly for radiosynthesis, achieving a radiochemical yield of 45 ± 5% and a specific activity of >1,000 Ci/mmol [2]. The 4-methoxy substitution further provides a distinct metabolic profile compared to the unsubstituted piperidine, potentially reducing in vivo defluorination or deiodination artifacts observed with other scaffolds.

Radioiodination SPECT Imaging Isotopic Exchange

Evidence Gap Declaration: Paucity of Direct Comparative Functional Data

A comprehensive search of PubMed, Google Scholar, and patent databases reveals no published study where 1-(4-iodobenzyl)-4-methoxypiperidine was directly assayed for target binding, functional activity, or ADME properties alongside its closest analogs (e.g., 1-(4-iodobenzyl)piperidine, 1-(4-chlorobenzyl)-4-methoxypiperidine, or 1-(4-bromobenzyl)-4-methoxypiperidine) [1]. No standardized vendor certificate of analysis or comparative purity/stability lot-release data was found in the public domain for this specific compound . This absence of direct, quantitative head-to-head evidence must be weighed against the class-level inferences presented above. Procurement decisions should be made with the understanding that the compound's precise potency, selectivity, and pharmacokinetic profile remain uncharacterized relative to its nearest structural neighbors.

Data Transparency Procurement Due Diligence Research Gap

Recommended Application Scenarios for 1-(4-Iodobenzyl)-4-methoxypiperidine Based on Evidence


Direct Precursor for SPECT or Autoradiography Probe Development

Leveraging the iodine atom for no-carrier-added I-123 or I-125 radiolabeling via isotopic exchange, the compound can serve as a direct precursor to create radioligands for imaging monoamine transporters or sigma receptors, as demonstrated by the [123I]-FMIP synthesis pathway [1]. The 4-methoxy group provides a distinct metabolic handle not present in non-substituted piperidine backbones.

Structure-Activity Relationship (SAR) Probe for Halogen Scanning

Use as a key member of a halogen-scanning library (I, Br, Cl, F) on the benzyl position of a 4-methoxypiperidine scaffold. This enables systematic probing of the halogen's steric and electronic effects on target binding, where the iodo analog is expected to provide the strongest halogen-bonding potential and highest lipophilicity based on class-level trends [2].

Intermediate for Dual-Pharmacophore CNS Ligands

The 1-(4-iodobenzyl)-4-methoxypiperidine can be further functionalized (e.g., at the piperidine nitrogen or via the iodine for coupling reactions) to generate dual DAT/sigma-1 ligands with balanced affinity profiles [1]. This is a proven strategy in the design of atypical dopamine uptake inhibitors for neuropsychiatric disorders.

Metabolic Stability Comparison Studies vs. Fluoro Analogs

Given the susceptibility of the 4-iodobenzyl group to in vivo deiodination, this compound can be used experimentally to quantify the metabolic stability trade-off against the favorable radiolabeling properties, particularly in liver microsome assays compared to 4-fluorobenzyl and 4-bromobenzyl analogs [2]. This addresses the gap identified in Section 3.

Quote Request

Request a Quote for 1-(4-Iodobenzyl)-4-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.